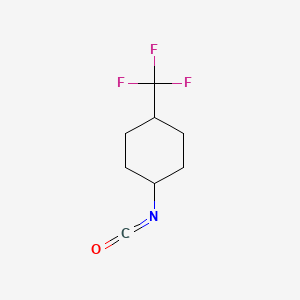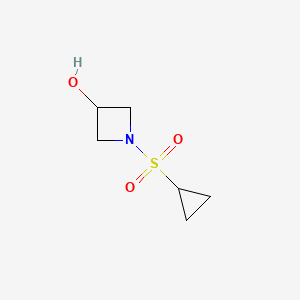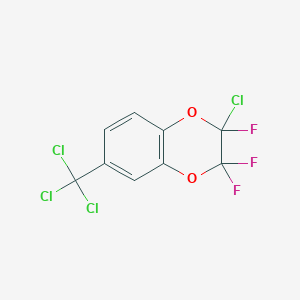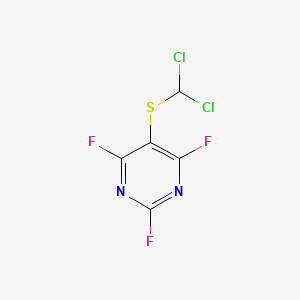![molecular formula C19H27NOSi B6326070 N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 1170701-52-6](/img/structure/B6326070.png)
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine
Vue d'ensemble
Description
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is an organic compound with the molecular formula C13H23NOSi. It is a clear, colorless to light yellow liquid that is soluble in chloroform and ethyl acetate. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pyrrolidine derivatives, which are important in medicinal chemistry .
Mécanisme D'action
Target of Action
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine, also known as N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine , is an organic compound that is primarily used as a reagent and intermediate in organic synthesis reactions
Mode of Action
This compound forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This interaction results in the formation of N-benzyl substituted pyrrolidines .
Biochemical Pathways
The compound is involved in the synthesis of pyrrolidine derivatives . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are found in many natural products and pharmaceuticals. The formation of N-benzyl substituted pyrrolidines through [3+2] cycloaddition represents a key step in the synthesis of these compounds .
Result of Action
The primary result of the action of this compound is the formation of N-benzyl substituted pyrrolidines . These compounds are important in the synthesis of various organic compounds, including pharmaceuticals.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and light . Therefore, it should be stored in a dark, dry place . It is soluble in organic solvents such as chloroform and ethyl acetate , suggesting that its action may be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is known to form azomethine ylides . These ylides readily undergo [3+2] cycloaddition to α,ß-unsaturated esters, affording N-benzyl substituted pyrrolidines in good yields This suggests that the compound may interact with enzymes and proteins involved in these biochemical reactions
Molecular Mechanism
It is known to react in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. More detailed studies are needed to fully understand its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine can be synthesized through several methods. One common method involves the treatment of benzylamine with chloromethyltrimethylsilane, followed by formaldehyde and methanol . Another approach is the alkylation of lithium N-benzyltrimethylsilylmethylamide with methoxymethyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the methoxymethyl and trimethylsilylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted amines and pyrrolidine derivatives, which are valuable in pharmaceutical research .
Applications De Recherche Scientifique
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 94%
Uniqueness
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is unique due to its ability to form azomethine ylides, which are crucial intermediates in the synthesis of chiral pyrrolidines. This property makes it particularly valuable in the large-scale synthesis of chiral compounds used in pharmaceuticals .
Propriétés
IUPAC Name |
N-(methoxymethyl)-1,1-diphenyl-N-(trimethylsilylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NOSi/c1-21-15-20(16-22(2,3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHLLYNEEPQXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(C[Si](C)(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

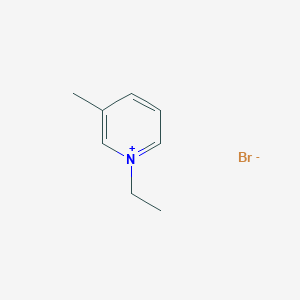
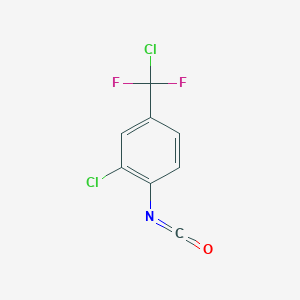
![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

